molecular formula C7H6N2S B1300226 2-Mercapto-6-methylnicotinonitrile CAS No. 3395-04-8

2-Mercapto-6-methylnicotinonitrile

Cat. No.: B1300226
CAS No.: 3395-04-8
M. Wt: 150.2 g/mol
InChI Key: AYJDNDNJGGAULS-UHFFFAOYSA-N
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Description

2-Mercapto-6-methylnicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitrile derivatives. It has gained significant attention in recent years due to its potential biological activity and applications in various fields. The compound is characterized by its molecular formula C7H6N2S and a molecular weight of 150.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-methylnicotinonitrile typically involves the reaction of 6-methyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as acetic acid and temperatures around 235°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-methylnicotinonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while reduction can produce amines .

Scientific Research Applications

2-Mercapto-6-methylnicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism by which 2-Mercapto-6-methylnicotinonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Mercapto-6-methylnicotinonitrile include:

  • 2-Mercapto-3-cyano-6-methylpyridine
  • 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-thioxo

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a mercapto group and a nitrile group, which imparts distinct chemical properties and potential biological activities .

Properties

IUPAC Name

6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJDNDNJGGAULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=S)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352327
Record name 2-mercapto-3-cyano-6-methyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3395-04-8
Record name 2-mercapto-3-cyano-6-methyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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